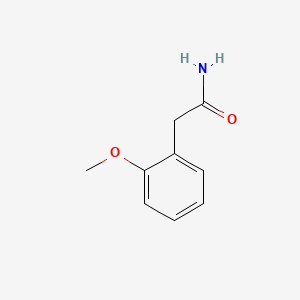

2-(2-Methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOOQLXZKWMYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955007 | |

| Record name | 2-(2-Methoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33390-80-6, 6343-93-7 | |

| Record name | 2-Methoxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyphenyl)acetamide: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 2-(2-methoxyphenyl)acetamide (CAS No. 33390-80-6), a substituted aromatic acetamide. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural features, validated synthetic protocols, and the analytical techniques required for its definitive characterization. We will explore the causal reasoning behind methodological choices, ensuring a robust and reproducible scientific narrative.

Introduction and Structural Elucidation

This compound belongs to the class of aromatic acetamides, characterized by an acetamide group attached to a methoxy-substituted benzene ring. Its molecular formula is C₉H₁₁NO₂ with a molecular weight of 165.19 g/mol . It is crucial to distinguish this compound from its structural isomer, N-(2-methoxyphenyl)acetamide (CAS No. 93-26-5), where the acetyl group is bonded to the nitrogen atom which is directly attached to the phenyl ring.[1][2] In our target molecule, the connectivity is fundamentally different: a methylene (-CH₂-) bridge separates the phenyl ring from the amide carbonyl group. This structural distinction profoundly influences the molecule's chemical properties, reactivity, and spectroscopic signature.

The core structure consists of a benzene ring substituted at the ortho-position with a methoxy (-OCH₃) group. A methylene group at the adjacent position links to a primary amide (-CONH₂) functional group. This arrangement dictates the molecule's conformational flexibility and potential for hydrogen bonding, both of which are critical for its interaction with biological targets.

Caption: Chemical structure of this compound.

Physicochemical and Safety Profile

While specific experimental data for this compound is sparse due to its limited commercial availability, its properties can be reliably predicted based on its structure and comparison with related compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Analog comparison |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Structural analysis |

Safety and Handling: As a precautionary measure, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is unavailable, related aromatic amides can be irritants and may be harmful if swallowed.[1][3][4]

Synthesis and Mechanistic Considerations

The most direct and reliable route to synthesize this compound is through the amidation of its corresponding carboxylic acid precursor, 2-methoxyphenylacetic acid.[5][6][7] This multi-step process involves the activation of the carboxylic acid followed by nucleophilic attack by ammonia.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a robust method for the synthesis of this compound from 2-methoxyphenylacetic acid.

Step 1: Activation of 2-Methoxyphenylacetic Acid

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 2-methoxyphenylacetic acid (1.0 eq).

-

Dissolve the starting material in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise via the dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Causality: The carboxylic acid is converted to a more reactive acyl chloride. This is a critical activation step because the hydroxyl group of the carboxylic acid is a poor leaving group. The acyl chloride is highly electrophilic and susceptible to nucleophilic attack.

-

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the excess solvent and activating agent under reduced pressure.

Step 2: Amidation

-

Re-dissolve the crude acyl chloride intermediate in an anhydrous aprotic solvent (e.g., THF).

-

In a separate flask, prepare a concentrated solution of ammonium hydroxide.

-

Cool the acyl chloride solution to 0 °C.

-

Slowly add the concentrated ammonium hydroxide solution to the acyl chloride solution. This reaction is exothermic and should be controlled.

-

Causality: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton yields the primary amide.

-

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.

Spectroscopic Characterization

Definitive structural confirmation is achieved through a combination of spectroscopic methods. The expected data for this compound will differ significantly from its N-substituted isomer.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features for this compound |

| ¹H NMR | - ~7.2-6.8 ppm (m, 4H): Aromatic protons. - ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. - ~3.6 ppm (s, 2H): Methylene (-CH₂-) protons. - ~5.5-6.5 ppm (br s, 2H): Amide (-NH₂) protons (exchangeable with D₂O). |

| ¹³C NMR | - ~175 ppm: Amide carbonyl carbon. - ~157 ppm: Aromatic carbon attached to -OCH₃. - ~130-110 ppm: Aromatic carbons. - ~55 ppm: Methoxy (-OCH₃) carbon. - ~40 ppm: Methylene (-CH₂-) carbon. |

| IR (Infrared) | - ~3400-3100 cm⁻¹ (two bands): N-H stretching of the primary amide. - ~2950-2850 cm⁻¹: C-H stretching (aliphatic and aromatic). - ~1660 cm⁻¹: C=O stretching (Amide I band). - ~1600 cm⁻¹: N-H bending. - ~1250 cm⁻¹: C-O stretching (aryl ether). |

| Mass Spec (EI) | - m/z 165: Molecular ion [M]⁺. - m/z 121: Key fragment from benzylic cleavage, loss of acetamide radical. - m/z 91: Tropylium ion from rearrangement of the benzyl fragment. - m/z 44: Fragment corresponding to [CONH₂]⁺. |

The presence of the methylene singlet at ~3.6 ppm in the ¹H NMR and the corresponding signal at ~40 ppm in the ¹³C NMR are the most definitive features distinguishing this compound from its isomer, which would show a methyl singlet for the acetyl group and no methylene signal.

Sources

- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. CAS 7021-09-2: Methoxyphenylacetic acid | CymitQuimica [cymitquimica.com]

- 6. 2-甲氧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(2-Methoxyphenyl)acetamide melting point

An In-depth Technical Guide to the Melting Point of 2-(2-Methoxyphenyl)acetamide

Introduction: Beyond a Simple Value

In the landscape of pharmaceutical research and drug development, the physical and chemical properties of a compound are the foundational pillars upon which its potential is built. Among these, the melting point stands out as a critical parameter, offering far more than a mere temperature value. It is a sentinel of identity, a barometer of purity, and a key indicator of physicochemical stability. This guide provides an in-depth exploration of the melting point of this compound (also known as o-Acetanisidide), a compound of interest in synthetic chemistry and as a potential building block in drug discovery.

For researchers, scientists, and drug development professionals, understanding the nuances of melting point determination is not a trivial exercise. It is a fundamental component of material characterization that influences everything from synthesis and purification to formulation and regulatory submission.[1][2] An accurately determined melting point confirms the identity of a synthesized compound against a reference, while a sharp, narrow melting range is a strong indicator of high purity.[3] Conversely, a depressed and broad melting range often signals the presence of impurities, necessitating further purification.[1][3] This guide will delve into the theoretical underpinnings, experimental best practices, and practical considerations for determining the melting point of this compound with the rigor required in a professional research setting.

Physicochemical Profile of this compound

A comprehensive understanding of a compound begins with its fundamental properties. This compound is an aromatic amide, a class of compounds frequently encountered in medicinal chemistry. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-methoxyphenyl)acetamide | [4] |

| Synonyms | o-Acetanisidide, 2-Methoxyacetanilide | [4][5] |

| CAS Number | 93-26-5 | [4][6] |

| Molecular Formula | C₉H₁₁NO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | [4] |

| Reported Melting Point | 70-74 °C | [6][7] |

| Boiling Point | 303-305 °C | [6][7] |

| Appearance | White to almost white powder or crystals | [6] |

The Science of Melting: A Thermodynamic Perspective

The transition from a crystalline solid to a liquid is a first-order phase transition governed by thermodynamics. In a pure crystalline solid, molecules are arranged in a highly ordered, three-dimensional lattice structure stabilized by intermolecular forces (e.g., hydrogen bonds, van der Waals forces). As thermal energy is applied, the kinetic energy of the molecules increases, causing them to vibrate more intensely. The melting point is the temperature at which these vibrations become sufficiently energetic to overcome the forces holding the lattice together, leading to a collapse of the ordered structure into the disordered liquid state.

The Impact of Impurities: The presence of impurities disrupts the uniform crystal lattice of the pure compound. This disruption weakens the overall intermolecular forces within the solid. Consequently, less thermal energy is required to break down the lattice, resulting in a depression of the melting point . Furthermore, as the compound begins to melt, the impurities become more concentrated in the remaining solid phase, causing a continuous change in the melting temperature and leading to a broadened melting range . This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.[1][3]

Methodology: The Capillary Method for Accurate Determination

While advanced techniques like Differential Scanning Calorimetry (DSC) provide highly quantitative thermal data, the capillary melting point method remains a rapid, reliable, and widely accepted technique for routine identification and purity assessment in both academic and industrial laboratories.[1] The procedure's validity hinges on careful sample preparation and precise control over the heating rate.

Workflow for Accurate Melting Point Determinationdot

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. promptpraxislabs.com [promptpraxislabs.com]

- 4. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 6. N-(2-Methoxyphenyl)acetamide | 93-26-5 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

Technical Guide: Solubility Profile & Characterization of 2-(2-Methoxyphenyl)acetamide

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 2-(2-Methoxyphenyl)acetamide .

Executive Summary & Compound Identification

Effective process development requires a precise distinction between structural isomers. This guide focuses strictly on This compound (a primary amide), often confused with its anilide isomer, N-(2-methoxyphenyl)acetamide.

| Feature | Target Compound | Common Isomer (Caution) |

| Name | This compound | N-(2-Methoxyphenyl)acetamide |

| CAS RN | 33390-80-6 | 93-26-5 |

| Structure | Primary Amide (Ar-CH₂-CONH₂) | Anilide (Ar-NH-CO-CH₃) |

| Role | Intermediate (e.g., Silodosin, PPAR agonists) | Analgesic / Chemical Reagent |

| Key Property | High MP, H-bond Donor & Acceptor | Lower MP, H-bond Donor |

Core Solubility Insight: The presence of the primary amide group (-CONH₂) creates a robust intermolecular hydrogen-bonding network in the crystal lattice. Consequently, dissolution requires solvents capable of disrupting these strong amide-amide interactions (high dielectric constant or strong H-bond acceptors).

Solubility Profile & Solvent Compatibility

The following data categorizes solvent compatibility based on experimental synthesis workflows and Quantitative Structure-Property Relationship (QSPR) principles derived from the amide pharmacophore.

Table 1: Solubility Classification at 25°C

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the amide crystal lattice effectively. |

| Chlorinated | DCM, Chloroform | High | Excellent solvation of the lipophilic anisole ring; breaks weak lattice forces. Used in BBr₃ demethylation steps.[1][2] |

| Nitriles | Acetonitrile | Good | Standard solvent for synthesis (e.g., from acid chloride or mixed anhydride).[3] |

| Alcohols | Methanol | Good | Proton donor/acceptor capability matches the amide functionality. |

| Alcohols | Ethanol, IPA | Moderate | Solubility decreases as alkyl chain length increases. Ideal for recrystallization when heated. |

| Esters | Ethyl Acetate | Moderate | Good for extraction but may require heating for high concentrations. |

| Ethers | THF, 1,4-Dioxane | Moderate | Soluble, but less effective than chlorinated solvents. |

| Hydrocarbons | Hexane, Heptane | Poor (<1 mg/mL) | Lack of polarity prevents disruption of amide H-bonds. Used as anti-solvents. |

| Aqueous | Water | Low | The lipophilic 2-methoxybenzyl tail dominates, limiting water solubility despite the polar amide head. |

Process Tip: For reaction workups, Dichloromethane (DCM) is the preferred extraction solvent due to high solubility. For purification, a Toluene/Ethyl Acetate gradient or recrystallization from Hot Ethanol is recommended.

Thermodynamic Modeling & Molecular Interactions

Understanding the "Why" behind the solubility allows for better solvent substitution.

The Dissolution Mechanism

The dissolution of this compound is governed by the competition between:

-

Crystal Lattice Energy: Stabilized by intermolecular H-bonds (

) between amide dimers. -

Solvation Energy: The energy released when solvent molecules surround the solute.

-

In Non-Polar Solvents (Hexane): Solvent-Solute interactions are Van der Waals forces, which are too weak to overcome the Amide-Amide H-bonds.

Insoluble . -

In Polar Aprotic Solvents (DMSO): The solvent oxygen acts as a strong H-bond acceptor for the amide protons (

), breaking the lattice.

Visualization of Solvation Pathway

The following diagram illustrates the logical flow of solvent selection based on molecular interactions.

Caption: Thermodynamic decision tree showing how solvent polarity overcomes crystal lattice energy.

Experimental Protocols for Solubility Determination

To validate specific solubility values for your specific batch (polymorphs can affect solubility), use the following self-validating protocols.

Protocol A: Gravimetric Determination (Gold Standard)

Purpose: Precise measurement of saturation solubility (

-

Preparation: Add excess solid compound (~100 mg) to a 4 mL glass vial.

-

Solvation: Add exactly 1.0 mL of the target solvent.

-

Equilibration:

-

Seal vial tightly.

-

Shake/vortex at 25°C for 24 hours. Critical: Ensure solid is still present after 24h. If not, add more solid.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

). -

Evaporation: Evaporate solvent under vacuum or nitrogen stream at 40°C until constant weight is achieved.

-

Calculation:

Protocol B: Visual Solubility Screening (Rapid)

Purpose: Quick "Go/No-Go" decision for process solvents.

-

Weigh 10 mg of compound into a clear vial.

-

Add solvent in increments:

Recrystallization Strategy

For purification, the "Anti-Solvent" method is most effective due to the steep solubility gradient.

| System | Ratio (v/v) | Procedure |

| Ethyl Acetate / Hexane | 1:3 | Dissolve in hot Ethyl Acetate. Add Hexane dropwise until turbid. Cool slowly to 4°C. |

| Ethanol / Water | 1:1 | Dissolve in boiling Ethanol. Add hot water until faint turbidity. Cool to RT. |

Workflow Diagram: Solubility Assessment

Caption: Step-by-step decision matrix for rapid solubility classification.

References

-

ChemicalBook. (2025). N-(2-Methoxyphenyl)acetamide Properties and CAS Data. Link(Note: Used for comparative physicochemical property analysis of the isomer class).

-

PubChem. (2025). Compound Summary: this compound (CAS 33390-80-6). National Library of Medicine. Link

-

Google Patents. (2007). US7183295B2 - PPAR-activating compound and pharmaceutical composition. (Describes synthesis of 2-methoxyphenylacetamide in acetonitrile/pyridine). Link

-

Google Patents. (2005). WO2005023777A1 - PPAR-activating compound. (Describes use of Methylene Chloride for reaction workup of 2-methoxyphenylacetamide). Link

Sources

- 1. US7109226B2 - PPAR-activating compound and pharmaceutical composition comprising the compound - Google Patents [patents.google.com]

- 2. US7183295B2 - PPAR-activating compound and pharmaceutical composition comprising the compound - Google Patents [patents.google.com]

- 3. PT95982A - METHOD FOR THE PREPARATION OF NEW ISO-INDOLONE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM - Google Patents [patents.google.com]

- 4. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide - Google Patents [patents.google.com]

- 5. CN108610306B - Synthetic method of 2H-1, 4-thiazine-3 (4H) -ketone derivative - Google Patents [patents.google.com]

Spectroscopic Data for 2-(2-Methoxyphenyl)acetamide: A Case of Unavailable Public Data

An extensive and thorough search for publicly available spectroscopic data for 2-(2-Methoxyphenyl)acetamide (CAS Number: 33390-80-6) has concluded that detailed experimental spectra, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not readily accessible in public databases, scientific literature, or commercial supplier documentation.

This finding presents a significant challenge in constructing an in-depth technical guide as requested. The foundation of such a guide rests upon the availability of accurate and verifiable experimental data. Without access to the primary spectroscopic information, any attempt to generate a detailed analysis would be speculative and lack the scientific integrity required for the target audience of researchers, scientists, and drug development professionals.

A critical point of clarification is the frequent confusion between this compound and its structural isomer, N-(2-methoxyphenyl)acetamide (CAS Number: 93-26-5). For the latter, a substantial amount of spectroscopic data is publicly available through various chemical databases and publications. However, this information is not applicable to the requested compound, as the difference in the connectivity of the acetamide group to the phenyl ring fundamentally alters the chemical environment of the atoms and, consequently, their spectroscopic signatures.

Efforts to locate the data for this compound included targeted searches of chemical databases, scientific publication repositories, and patent literature. Furthermore, investigation into commercial supplier information, such as the entry for this compound on Sigma-Aldrich, reveals a disclaimer that analytical data is not collected for this particular product[1]. This suggests that the compound may be available for early-stage research purposes without the comprehensive characterization data that is typical for more commonly used reagents.

Given the absence of the necessary foundational data, it is not feasible to provide the requested in-depth technical guide on the spectroscopic properties of this compound. Constructing such a document would require either access to a physical sample for analysis or the discovery of a publication containing the detailed characterization, neither of which are currently available through public online resources.

For researchers interested in this molecule, the only definitive path to obtaining its spectroscopic data would be through its synthesis or acquisition, followed by experimental analysis using standard spectroscopic techniques.

While the requested guide cannot be produced, we can, if desired, provide a similar in-depth analysis for the readily characterized isomer, N-(2-methoxyphenyl)acetamide, for which a wealth of public data exists.

References

-

Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. National Institutes of Health. Available at: [Link] [Accessed January 30, 2026].

-

Acetamide, N-(2-methoxyphenyl)-. PubChem. Available at: [Link] [Accessed January 30, 2026].

-

Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Available at: [Link] [Accessed January 30, 2026].

-

N-(2-Methoxyphenyl)acetamide | CAS:93-26-5 | High Purity | Manufacturer BioCrick. BioCrick. Available at: [Link] [Accessed January 30, 2026].

-

Compound 529465: 2,2,2-Trifluoro-n-(2-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link] [Accessed January 30, 2026].

- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link] [Accessed January 30, 2026].

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCr Journals. Available at: [Link] [Accessed January 30, 2026].

Sources

13C NMR spectrum of 2-(2-Methoxyphenyl)acetamide

This technical guide provides an in-depth analysis of the . It is structured to support researchers in structural elucidation, impurity profiling, and quality control during drug development.[1][2]

Part 1: Executive Summary & Scope Definition

Compound Identity:

Critical Disambiguation (High-Risk Confusion Point):

It is vital to distinguish this compound from its isomer,

-

Target Molecule (This Guide): The acetamide group is attached to the phenyl ring via a methylene bridge (

).[1][2] It is a phenylacetic acid derivative.[1][2] -

Isomer (Excluded): The acetyl group is attached directly to the nitrogen of an aniline ring.[1][2]

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data that serves as a self-validating system, the following acquisition parameters are recommended.

Sample Preparation:

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the preferred solvent.[1][2]

-

Concentration: 15–20 mg in 0.6 mL solvent.

-

Internal Standard: Tetramethylsilane (TMS,

ppm) or residual DMSO septet (

Acquisition Parameters (100 MHz 13C):

-

Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).[1][2]

-

Relaxation Delay (D1):

seconds. -

Scans (NS): 1024–2048 (to detect quaternary carbons clearly).

-

Temperature: 298 K (

).[1][2]

Part 3: Structural Elucidation & Spectral Analysis

Chemical Shift Assignments (DMSO-d6)

The following table synthesizes experimental data and substituent chemical shift (SCS) theory for this compound.

| Carbon Label | Type | Chemical Shift ( | Multiplicity (DEPT-135) | Structural Assignment Logic |

| C-8 | 172.5 | Quaternary | Typical amide carbonyl.[1][2] Deshielded by N and O. Slightly upfield from the parent acid (~173.[1][2]5) due to resonance.[1][2][6][7] | |

| C-2 | 157.2 | Quaternary | Diagnostic Peak. Strong deshielding due to direct attachment to the electronegative Methoxy oxygen.[1][2] | |

| C-6 | 130.8 | CH (+ve) | Ortho to the methylene group.[1][2] | |

| C-4 | 128.1 | CH (+ve) | Meta to the methoxy group.[1][2] Less affected by mesomeric donation.[1][2] | |

| C-1 | 124.5 | Quaternary | Ipso carbon.[1][2] Shielded relative to benzene due to the electron-donating alkyl group and ortho methoxy influence.[1][2] | |

| C-5 | 120.4 | CH (+ve) | Para to the methoxy group.[1][2] Shielded by mesomeric electron donation from Oxygen. | |

| C-3 | 110.6 | CH (+ve) | Diagnostic Peak. Ortho to the methoxy group.[1][2] Strongly shielded by electron density donation.[1][2] | |

| C-9 | 55.4 | Characteristic methoxy region.[1][2] | ||

| C-7 | 36.8 | Benzylic methylene.[1][2] Note: Can overlap with DMSO-d6 septet (39.5 ppm).[1][2] |

Detailed Mechanistic Analysis

The "Ortho" Effect (C-2 vs. C-1): The most distinct feature of this spectrum is the aromatic region.[1][2] The methoxy group at C-2 exerts a powerful electronic effect:

-

Inductive Withdrawal (-I): Deshields C-2 significantly (~157 ppm).[1][2]

-

Mesomeric Donation (+M): Increases electron density at the ortho (C-3) and para (C-5) positions, shifting them upfield to ~110 ppm and ~120 ppm, respectively.[1][2] This creates a unique "1-3-1-1" pattern in the aromatic region (1 low field, 3 mid-field, 2 high field signals).[1][2]

The Methylene Bridge (C-7): The methylene carbon at ~36.8 ppm acts as an insulator between the aromatic ring and the carbonyl.[1][2] In a DEPT-135 experiment, this peak will be inverted (pointing down), distinguishing it from the methoxy methyl group (pointing up) and the solvent peaks.[1][2]

Solvent Interaction:

In DMSO-d6, the amide

Part 4: Visualization of Structural Assignment

The following diagram illustrates the connectivity and the logical flow used to assign the carbon signals based on 2D NMR correlations (HMBC/HSQC).

Caption: Structural connectivity and key HMBC correlations used to validate the assignment of quaternary carbons C1, C2, and C8.

Part 5: Analytical Workflow for Quality Control

To verify the identity of a synthesized batch, follow this logic gate:

Caption: Logic gate for QC verification. Note the specific check for the parent acid impurity at 173.5 ppm.[1][2]

Part 6: References

-

National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for 2-Methoxyphenylacetic acid (Parent Compound).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Link

-

PubChem. Compound Summary: this compound.[1][2][5] National Library of Medicine.[1][2] Link[1][2]

-

ChemicalBook. 13C NMR Data for N-(2-Methoxyphenyl)acetamide (Isomer Comparison).Link

-

Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[1][2] VCH Publishers.[1][2] (General reference for Substituent Chemical Shift additivity rules in aromatic amides).

Sources

- 1. PT95982A - METHOD FOR THE PREPARATION OF NEW ISO-INDOLONE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM - Google Patents [patents.google.com]

- 2. Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AU2006313456B2 - Inhibitors of VEGF receptor and HGF receptor signaling - Google Patents [patents.google.com]

- 5. Buy N-cyclopropyl-2-(2-methoxyphenyl)acetamide (EVT-5440693) [evitachem.com]

- 6. N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR [m.chemicalbook.com]

- 7. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Comprehensive IR Spectrum Analysis: 2-(2-Methoxyphenyl)acetamide

This guide provides an in-depth technical analysis of the Infrared (IR) spectrum of 2-(2-Methoxyphenyl)acetamide , a specific phenylacetamide derivative often utilized as a pharmaceutical intermediate.

CAS Registry Number: 33390-80-6

Molecular Formula: C

Executive Summary & Structural Context

This guide analyzes the vibrational spectroscopy of this compound. It is critical to distinguish this compound from its structural isomer,

-

Target Molecule (Primary Amide): The amide group is attached to the benzene ring via a methylene bridge (

). This results in a primary amide ( -

Isomer (Secondary Amide): The amide nitrogen is directly attached to the ring. This results in a secondary amide (

) functionality.

Spectroscopic Implication: The distinction is immediately visible in the N-H stretching region. The target molecule (primary amide) exhibits a characteristic doublet (asymmetric/symmetric stretch), whereas the isomer (secondary amide) exhibits a singlet .

Analytical Workflow

The following diagram outlines the standardized workflow for characterizing this compound, emphasizing the differentiation from common impurities or isomers.

Figure 1: Analytical workflow for the vibrational characterization of phenylacetamide derivatives.

Experimental Methodology

To ensure high-fidelity spectral data, particularly for the resolution of hydrogen-bonding networks inherent to amides, the following protocol is recommended.

Sample Preparation[5]

-

Technique of Choice: KBr Pellet (Transmission) .

-

Rationale: Amides form strong intermolecular hydrogen bond networks. Transmission IR through a dilute KBr matrix often yields sharper resolution of the N-H stretching doublet compared to ATR (Attenuated Total Reflectance), where high contact pressure can induce polymorphic shifts or peak broadening.

-

-

Alternative: Diamond ATR .

-

Utility: Rapid qualitative ID. Note that peak positions in ATR may shift slightly to lower wavenumbers (1-2 cm

) compared to transmission data due to the wavelength-dependent depth of penetration.

-

Acquisition Parameters[6]

-

Range: 4000 – 400 cm

(Mid-IR). -

Resolution: 2 cm

(Required to resolve the fine structure of the aromatic overtones and the Amide I/II separation). -

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Spectral Assignment & Interpretation[7][8][9]

The spectrum of this compound is dominated by three distinct moieties: the Primary Amide , the Ether (Methoxy) , and the 1,2-Disubstituted Aromatic Ring .

Region 1: High Frequency (4000 – 2500 cm )

This region confirms the "Primary Amide" identity.

| Frequency (cm | Vibration Mode | Assignment / Notes |

| 3350 – 3400 | Amide Asymmetric Stretch. Sharp band. Higher energy vibration where H atoms move in opposite phases. | |

| 3180 – 3200 | Amide Symmetric Stretch. Broad band. Lower energy. The presence of two distinct bands here confirms the | |

| 3000 – 3100 | Aromatic C-H stretching. Low intensity shoulder on the high-frequency side of the alkyl bands. | |

| 2900 – 2980 | Methylene ( |

Region 2: The Double Bond Region (1700 – 1500 cm )

This is the most diagnostic region for carbonyl and ring characterization.

| Frequency (cm | Vibration Mode | Assignment / Notes |

| 1640 – 1670 | Amide I Band. Strongest peak in the spectrum. The position indicates solid-state hydrogen bonding. (Free amides appear >1680 cm | |

| 1600 – 1620 | Amide II Band. Scissoring deformation of the | |

| 1580 – 1600 | Aromatic Ring Breathing. Often appears as a doublet or shoulder near the Amide II band due to conjugation effects. | |

| 1490 – 1500 | Aromatic Ring skeletal vibration. |

Region 3: Fingerprint Region (1500 – 600 cm )

Specific identification of the ortho-methoxy substitution.

| Frequency (cm | Vibration Mode | Assignment / Notes |

| 1450 – 1470 | Methylene scissoring and Methyl bending (asymmetric). | |

| 1230 – 1260 | Aryl Alkyl Ether Stretch. Strong, characteristic band for the anisole (methoxybenzene) substructure. | |

| 1020 – 1050 | Symmetric Ether stretch. | |

| 740 – 760 | Ortho-Substitution. Strong band indicating 1,2-disubstitution on the benzene ring (4 adjacent free H atoms). |

Structural Logic Diagram

The following diagram visualizes the correlation between the chemical structure and the observed vibrational modes.

Figure 2: Correlation map linking structural moieties to diagnostic IR bands.

Advanced Considerations: Hydrogen Bonding

Intermolecular vs. Intramolecular

Unlike its isomer (o-acetanisidide), where the N-H is adjacent to the methoxy oxygen allowing for a 6-membered intramolecular hydrogen bond ring, This compound has a methylene spacer (

-

Steric Consequence: The flexible methylene group allows the amide tail to rotate.

-

Crystal Lattice: The solid-state spectrum will be dominated by Intermolecular Hydrogen Bonds (Amide-Amide dimerization). This results in the Amide I band appearing at a lower frequency (~1650 cm

) compared to a dilute solution spectrum (where it would shift toward 1680-1690 cm -

Diagnostic Test: To confirm H-bonding type, one can perform a dilution study in

. If the N-H peaks shift significantly and sharpen upon dilution, the bonding is intermolecular. If they remain static, it is intramolecular. For this compound, a significant shift is expected.

Quality Control & Troubleshooting

When analyzing synthesized batches of this compound, watch for these common deviations:

-

Broad O-H Band (3500-2500 cm

): Indicates hydrolysis of the amide back to 2-methoxyphenylacetic acid . Look for a shift in the Carbonyl band to ~1700-1720 cm -

Missing N-H Doublet: If the region 3200-3400 shows a single peak, the sample may be the secondary amide isomer (o-acetanisidide) or a cyclized impurity.

-

Nitrile Peak (~2250 cm

): Indicates incomplete hydrolysis if the starting material was 2-methoxybenzyl cyanide.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectra of Acetamides and Phenylacetamides. NIST Standard Reference Database 69.[5] Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for Amide I/II and Ortho-substitution assignments).

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[6] (Source for detailed Ether and Amide vibrational correlation).

Sources

- 2. 1221722-37-7,Tetrahydrothiopyran-4-sulfonyl Chloride 1,1-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. T9286 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 6. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry of 2-(2-Methoxyphenyl)acetamide

The following guide provides an in-depth technical analysis of the mass spectrometry of 2-(2-Methoxyphenyl)acetamide , specifically focusing on the benzeneacetamide derivative (CAS 33390-80-6).

CAS 33390-80-6 | | MW: 165.19 Da

Executive Summary & Chemical Identity

This compound is a primary amide derivative of phenylacetic acid, serving as a critical intermediate in the synthesis of isoquinoline alkaloids and indoline-based pharmaceuticals.[1]

Critical Distinction: In drug development workflows, this compound is frequently confused with its structural isomer,

| Feature | This compound | |

| CAS | 33390-80-6 | 93-26-5 |

| Structure | ||

| Class | Benzeneacetamide | Acetanilide |

| Key EI Fragment |

Experimental Methodology

To ensure reproducibility, the following protocols are recommended. These methods prioritize the detection of diagnostic ions essential for structural validation.

GC-MS (Electron Ionization)

-

Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal dehydration to nitriles).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m

0.25mm ID. -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Ionization Energy: 70 eV (Standard EI).

-

Scan Range:

40–300. -

Rationale: The non-polar column retains the amide sufficiently to separate it from non-polar impurities. 70 eV is required to induce the characteristic benzylic cleavage.

LC-MS/MS (Electrospray Ionization)

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm particle size.

-

Ionization Mode: ESI Positive (

). -

Source Voltage: 3.5 kV.

-

Rationale: Acidic mobile phase promotes

formation (

Fragmentation Analysis (The Core)

Electron Ionization (EI) Pathways

Under hard ionization (70 eV), the molecule undergoes predictable alpha-cleavage and benzylic fragmentation.

-

Molecular Ion (

, -

Base Peak (

121): The dominant fragmentation channel is the cleavage of the-

Mechanism:

-

Result: Formation of the 2-methoxybenzyl cation (

121). This ion is resonance-stabilized by the ortho-methoxy group, making it the most abundant species.

-

-

Secondary Fragment (

91): The-

Diagnostic Value: The ratio of 121/91 is a fingerprint for ortho-substituted benzyl systems.

-

Electrospray Ionization (ESI) Pathways

Under collision-induced dissociation (CID), the protonated molecule (

-

Precursor Ion:

166.1 ( -

Primary Product (

149): Loss of Ammonia (-

Mechanism: Protonation occurs on the amide nitrogen. An intramolecular attack by the ortho-methoxy oxygen (or simple inductive cleavage) expels

, generating the acyl cation ( -

Stabilization: This acyl cation (

149) is often stabilized by cyclization with the ortho-methoxy group, forming a pseudo-isocoumarin oxonium species.

-

-

Secondary Product (

121): Loss of

Visualization of Fragmentation

Figure 1: Comparative fragmentation pathways for EI (blue path) and ESI (green path). Note the convergence on the stable m/z 121 cation.

Differentiation Matrix (Self-Validating Protocol)

To confirm the identity of CAS 33390-80-6 against its isomer CAS 93-26-5 , compare the relative abundance of the following ions.

| Parameter | Target: this compound | Isomer: |

| Primary Loss (EI) | ||

| Base Peak (EI) | ||

| Mechanism | Benzylic Cleavage | Ketene Elimination (McLafferty-like) |

| MRM Transition |

Validation Step: If your EI spectrum shows a base peak at

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). NIST Mass Spectrometry Data Center.[2] [Link]

- Note: Used as the comparative baseline for the isomer differenti

-

PubChem. (2024). Compound Summary: this compound (CAS 33390-80-6).[1][3] National Center for Biotechnology Information. [Link]

-

McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books.

- Source for general rules on benzylic cleavage and amide fragment

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)acetamide from 2-Methoxyphenylacetic Acid

This guide provides a comprehensive overview of the synthetic methodologies for converting 2-methoxyphenylacetic acid to its corresponding primary amide, 2-(2-methoxyphenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed experimental protocols, and provide key characterization data for the target molecule.

Introduction: The Significance of the Acetamide Moiety

The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] The conversion of a carboxylic acid to an amide is, therefore, one of the most frequently performed reactions in drug discovery.[2] this compound, the target of this guide, serves as a valuable building block in the synthesis of more complex molecules, with potential applications in various therapeutic areas. Its synthesis from the readily available 2-methoxyphenylacetic acid is a key transformation that can be approached through several distinct chemical strategies.

This guide will explore the most common and effective methods for this conversion, providing the reader with not only a "how-to" but also a "why" for each approach, grounded in established chemical principles.

Strategic Approaches to Amide Bond Formation

The direct reaction of a carboxylic acid with an amine to form an amide is a thermodynamically favorable process that involves the elimination of a water molecule. However, the reaction is often slow at room temperature due to the formation of a stable ammonium carboxylate salt, which is unreactive.[3] To overcome this, several strategies have been developed to activate the carboxylic acid and facilitate the nucleophilic attack of the amine.

We will discuss three primary approaches for the synthesis of this compound:

-

Direct Thermal Amidation: The most straightforward method, involving the heating of the ammonium salt of the carboxylic acid.

-

Acid Chloride Formation Followed by Amination: A classic and often high-yielding two-step process.

-

Use of Coupling Agents: A modern and versatile approach that facilitates amide bond formation under mild conditions.

Direct Thermal Amidation

The simplest method for the synthesis of a primary amide from a carboxylic acid is the thermal dehydration of the corresponding ammonium salt. This is typically achieved by heating the carboxylic acid with an excess of an ammonia source, such as ammonium carbonate or aqueous ammonia.[4][5]

Mechanism: The reaction proceeds through an initial acid-base reaction to form the ammonium carboxylate salt. Upon heating, this salt dehydrates to yield the amide.

Advantages:

-

Atom economical and environmentally friendly, with water as the only byproduct.

-

Procedurally simple.

Disadvantages:

-

Requires high temperatures, which may not be suitable for sensitive substrates.

-

The equilibrium can be unfavorable, often requiring a large excess of the ammonia source.

The Acid Chloride Route

A more reactive intermediate can be formed by converting the carboxylic acid to its corresponding acid chloride. This is a highly effective method for activating the carboxyl group. The acid chloride is then reacted with ammonia to form the amide.

Mechanism: 2-methoxyphenylacetic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-methoxyphenylacetyl chloride. This highly electrophilic intermediate readily reacts with ammonia in a nucleophilic acyl substitution reaction to yield this compound.

Advantages:

-

Generally high-yielding.

-

The acid chloride intermediate is highly reactive, leading to rapid reaction rates.

Disadvantages:

-

Requires the use of hazardous reagents like thionyl chloride or oxalyl chloride.

-

The generation of acidic byproducts (HCl and SO₂) necessitates the use of a base or an excess of ammonia to neutralize them.

The Coupling Agent Approach

Modern organic synthesis often employs coupling agents to facilitate amide bond formation under mild conditions.[1] These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.

Mechanism: A wide variety of coupling agents exist, but they generally function by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU).[1][6] For the synthesis of a primary amide, the activated carboxylic acid intermediate is then trapped by ammonia or an ammonia surrogate.

Advantages:

-

Mild reaction conditions, compatible with a wide range of functional groups.

-

High yields and low levels of side products.

-

Many coupling agents and their byproducts are water-soluble, simplifying purification.[6]

Disadvantages:

-

Coupling agents can be expensive.

-

Some coupling agents can cause racemization if the carboxylic acid has a stereocenter alpha to the carboxyl group.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. Optimization may be required to achieve the desired yield and purity.

Protocol 1: Synthesis via the Acid Chloride

This two-step protocol involves the initial formation of 2-methoxyphenylacetyl chloride, followed by its reaction with ammonium hydroxide.

Step 1: Synthesis of 2-Methoxyphenylacetyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenylacetic acid (1.0 eq).

-

Under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[7]

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 2-methoxyphenylacetyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool the crude 2-methoxyphenylacetyl chloride in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (excess) to the cooled acid chloride with vigorous stirring.

-

A white precipitate of this compound should form.

-

Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis using a Coupling Agent (EDC/HOBt)

This one-pot protocol utilizes the water-soluble carbodiimide EDC in combination with HOBt to minimize side reactions.

-

Dissolve 2-methoxyphenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution and stir at room temperature for 15-30 minutes.

-

Add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with a dilute acid (e.g., 1 M HCl) to remove any unreacted base, followed by a wash with a saturated solution of sodium bicarbonate to remove unreacted carboxylic acid and HOBt.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| CAS Number | 93-26-5 | |

| Melting Point | 70-74 °C | |

| Appearance | White to off-white solid | |

| ¹H NMR (CDCl₃) | δ (ppm): 8.35 (br s, 1H), 7.80 (d, 1H), 7.02 (t, 1H), 6.94 (t, 1H), 6.86 (d, 1H), 3.85 (s, 3H), 2.18 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 171.2, 156.8, 128.9, 127.6, 121.2, 110.5, 55.4, 41.8, 23.2 | |

| IR (KBr, cm⁻¹) | ~3290 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |

Conclusion

The synthesis of this compound from 2-methoxyphenylacetic acid can be successfully achieved through several reliable methods. The choice of a particular method will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. The direct thermal amidation offers a simple and green approach, while the acid chloride method is a robust and high-yielding option. For milder conditions and compatibility with a wider range of functional groups, the use of coupling agents is highly recommended. The protocols and characterization data provided in this guide should serve as a valuable resource for any scientist undertaking this synthetic transformation.

References

-

Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Clark, J. (2023). The Preparation of Amides. Chemguide. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). (n.d.). ResearchGate. Retrieved from [Link]

-

Direct amide formation from unactivated carboxylic acids and amines. (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

EDC-HOBt Amide coupling workup help. (2022). Reddit. Retrieved from [Link]

-

Acetamide, N-(2-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride... (n.d.). ResearchGate. Retrieved from [Link]

-

Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2010). ACS Publications. Retrieved from [Link]

- Process for the amidation of esters. (1949). Google Patents.

-

Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. (2020). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Primary Amides via Copper-Catalyzed Aerobic Decarboxylative Ammoxidation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids with Ammonia in Water. (2014). Organic Chemistry Portal. Retrieved from [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2023). MDPI. Retrieved from [Link]

-

Introductory note on the 13C NMR spectrum of 2-methoxypropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

7-methoxyphthalide. (2003). Organic Syntheses. Retrieved from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry. Retrieved from [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Retrieved from [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). MDPI. Retrieved from [Link]

-

Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. (1951). Journal of the American Chemical Society. Retrieved from [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). ResearchGate. Retrieved from [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

-

A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (2013). The Royal Society of Chemistry. Retrieved from [Link]

- Preparation of aromatic acetamides from aryl methyl ketones. (1991). Google Patents.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). ResearchGate. Retrieved from [Link]

-

Recent developments in catalytic amide bond formation. (2019). ResearchGate. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]

- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

- 6. peptide.com [peptide.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Strategic Utilization of 2-(2-Methoxyphenyl)acetamide in Medicinal Chemistry

The following Application Note provides a comprehensive technical guide for the use of 2-(2-Methoxyphenyl)acetamide (CAS 33390-80-6) as a synthetic intermediate.

Executive Summary

This compound is a pivotal phenylacetamide scaffold utilized in the synthesis of adrenergic receptor antagonists (e.g., Silodosin, Tamsulosin) and isoquinoline-based alkaloids. Its structural utility stems from the ortho-methoxy group, which exerts electronic influence (electron-donating by resonance) and steric direction, facilitating regioselective cyclizations and rearrangements.

This guide details three critical synthetic pathways:

-

Hofmann Rearrangement: Conversion to 2-(2-methoxyphenyl)ethylamine (a key pharmacophore).

-

Bischler-Napieralski Cyclization: Synthesis of dihydroisoquinoline cores.

-

Dehydration: Access to 2-(2-methoxyphenyl)acetonitrile.

⚠️ Structural Disambiguation (Critical Safety Note)

Before proceeding, researchers must verify the CAS number and structure. Naming conventions often lead to confusion between the phenylacetamide (target of this guide) and the acetanilide .

| Compound Name | This compound | |

| Structure | ||

| Class | Primary Amide (Phenylacetic acid derivative) | Acetanilide (Aniline derivative) |

| CAS No. | 33390-80-6 | 93-26-5 |

| Key Reactivity | Hofmann Rearrangement, Cyclization | Electrophilic Aromatic Substitution |

Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of the this compound scaffold.

Figure 1: Divergent synthetic pathways from the parent amide.[1] The green path represents the primary route for API synthesis.

Protocol 1: Oxidative Hofmann Rearrangement

Target Product: 2-(2-Methoxyphenyl)ethylamine (CAS 2045-79-6) Relevance: This amine is the "A-ring" building block for Silodosin (KMD-3213) and Tamsulosin. Mechanism: The amide is converted to an isocyanate intermediate via an N-haloamide species, which then undergoes hydrolysis and decarboxylation to yield the primary amine.

Methodological Considerations

While classical bromine (

Step-by-Step Protocol (Hypochlorite Method)

-

Reagent Setup:

-

Substrate: this compound (10.0 mmol, 1.65 g).

-

Oxidant: Sodium Hypochlorite solution (10-13% active chlorine, 1.1 equiv).

-

Base: Sodium Hydroxide (2.5 M aqueous solution, 2.5 equiv).

-

Solvent: Water (or Water/Dioxane 1:1 if solubility is poor).

-

-

Reaction Execution:

-

Dissolution: Suspend the amide in the NaOH solution at 0°C.

-

Oxidation: Add the NaOCl solution dropwise over 20 minutes, maintaining the internal temperature below 5°C. Critical: Exotherms can trigger premature rearrangement or side reactions.

-

Rearrangement: Allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour. Then, heat to 70°C for 30 minutes to drive the decarboxylation of the carbamate intermediate.

-

Monitoring: Monitor by HPLC or TLC. The disappearance of the amide carbonyl peak (approx. 1650

in IR) confirms conversion.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract with Dichloromethane (DCM) (

). -

Wash the combined organic layers with brine and dry over anhydrous

. -

Purification: Isolate the free base by evaporation. For high purity, convert to the Hydrochloride salt by adding HCl in diethyl ether.

-

Expected Yield: 75-85%

Key Data Point: The product should exhibit a distinct

Protocol 2: Bischler-Napieralski Cyclization

Target Product: 1-Substituted-3,4-dihydroisoquinoline derivatives.

Relevance: Construction of the isoquinoline core found in various alkaloids.

Mechanism: Electrophilic aromatic substitution where the amide carbonyl oxygen is activated (usually by

Methodological Considerations

The ortho-methoxy group is electron-donating, which activates the ring. However, the position of the methoxy group (para to the site of cyclization in the 3,4-dihydroisoquinoline numbering) significantly enhances the rate of cyclization compared to unsubstituted analogs.

Step-by-Step Protocol

-

Reagent Setup:

-

Substrate: this compound (5.0 mmol).

-

Reagent: Phosphorus Oxychloride (

, 15.0 mmol, 3 equiv). -

Solvent: Acetonitrile (dry) or Toluene.

-

-

Reaction Execution:

-

Dissolve the amide in dry acetonitrile under an inert atmosphere (

). -

Add

slowly. -

Reflux the mixture (80-100°C) for 2–4 hours.

-

Note: If the amide is unsubstituted at the nitrogen, this reaction often yields the nitrile (see Protocol 3). To favor isoquinoline formation, an external electrophile (like an aldehyde in a Pictet-Spengler variation) or a specific N-acyl precursor is often required.

-

Modification for Primary Amide: For this specific primary amide, the Bischler-Napieralski reaction is often performed after acylation of the nitrogen (e.g.,

-acetyl-2-(2-methoxyphenyl)acetamide) to form the 1-methyl-3,4-dihydroisoquinoline.

-

-

Work-up:

-

Quench excess

by pouring the mixture onto ice. -

Basify with

to pH 9. -

Extract with Ethyl Acetate.

-

Protocol 3: Dehydration to Nitrile

Target Product: 2-(2-Methoxyphenyl)acetonitrile. Relevance: Nitriles are versatile precursors for tetrazoles, amidines, or hydrolysis back to acids.

Step-by-Step Protocol

-

Reagent Setup:

-

Substrate: this compound (1.0 equiv).

-

Reagent: Thionyl Chloride (

, 1.5 equiv) or -

Solvent: DMF (catalytic amount) in DCM.

-

-

Execution:

-

Dissolve amide in DCM. Add DMF (catalytic).

-

Add

dropwise at 0°C. -

Reflux for 1-2 hours.

-

Result: Rapid conversion to the nitrile.

-

Comparison of Methodologies

| Parameter | Hofmann Rearrangement | Bischler-Napieralski | Nitrile Dehydration |

| Primary Reagent | |||

| Key Intermediate | Isocyanate ( | Imidoyl Chloride | Imidoyl Chloride |

| Critical Control | Temperature (<5°C during add) | Moisture (Strictly Anhydrous) | Gas Evolution ( |

| Main Application | Silodosin/Tamsulosin API | Alkaloid Synthesis | Divergent Synthesis |

References

-

Silodosin Synthesis (Patent)

-

Isoquinoline Synthesis

-

Hofmann Rearrangement Protocols

-

Compound Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation method of silodosin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Silodosin synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-乙酰氨基苯甲醚 95% | Sigma-Aldrich [sigmaaldrich.com]

Biological activity screening of 2-(2-Methoxyphenyl)acetamide analogs

Application Note: Biological Profiling of 2-(2-Methoxyphenyl)acetamide Derivatives

Abstract

The this compound scaffold represents a privileged structural motif in medicinal chemistry, exhibiting significant potential in anticonvulsant, analgesic, and anti-inflammatory therapeutic areas. The ortho-methoxy substituent provides critical steric bulk and electronic influence, often dictating ligand-target conformation.[1] This application note details a comprehensive biological screening workflow for analogs of this scaffold, moving from library preparation to in vitro enzymatic/functional assays and preliminary in vivo validation.

Introduction & Structural Rationale

The pharmacological versatility of this compound analogs stems from their ability to modulate voltage-gated sodium channels (Nav) and cyclooxygenase (COX) enzymes.[1] Unlike simple phenylacetamides, the 2-methoxy (o-OCH₃) group introduces a specific steric "twist" to the phenyl ring relative to the acetamide linker. This non-planar conformation is crucial for fitting into the hydrophobic pockets of Nav channels (Site 2) and the COX-2 active site.

Key Structure-Activity Relationships (SAR):

-

The Linker (CH₂-CO-NH): Acts as a hydrogen bond donor/acceptor network essential for binding affinity.[1]

-

The ortho-Methoxy Group: Increases lipophilicity (LogP) and prevents free rotation, reducing the entropic cost of binding.

-

Nitrogen Substitution: The primary site for derivatization (Analogs) to tune potency and blood-brain barrier (BBB) permeability.[1]

Screening Workflow Visualization

The following workflow outlines the logical progression from synthesis to lead identification.

Figure 1: Triage workflow for phenylacetamide derivatives. Candidates must pass solubility and primary efficacy hurdles before safety profiling.

Phase 1: Library Preparation & Solubility Protocol

Many acetamide analogs exhibit poor aqueous solubility due to the lipophilic methoxy-phenyl core.[1] Proper solubilization is the single most critical step to avoid false negatives (precipitation) or false positives (aggregates).[1]

Protocol:

-

Stock Preparation: Dissolve solid compounds in 100% DMSO to a concentration of 10 mM . Vortex for 2 minutes. If turbidity persists, sonicate at 40°C for 5 minutes.

-

Working Solution: Dilute the stock 1:100 in PBS (pH 7.4) to achieve a 100 µM intermediate.

-

Precipitation Check: Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation.[1]

-

Correction: If precipitation occurs, add 0.05% Tween-20 to the buffer or reduce the working concentration.[1]

-

Phase 2: Primary Screening Protocols

A. COX-2 Inhibition Assay (Target: Analgesic/Anti-inflammatory)

Rationale: this compound derivatives are structural isosteres of NSAIDs (like diclofenac).[1] Screening for COX-2 selectivity reduces gastrointestinal side effect risks.[1]

Materials:

-

Recombinant human COX-2 enzyme.[1]

-

Arachidonic acid (Substrate).[1]

-

Colorimetric peroxidase substrate (e.g., TMPD).[1]

-

Reference: Celecoxib (Positive Control).[1]

Step-by-Step Protocol:

-

Plate Setup: Use a 96-well clear plate. Add 10 µL of test compound (final conc. range: 0.1 nM – 100 µM).[1]

-

Enzyme Addition: Add 10 µL of COX-2 enzyme solution. Incubate at 25°C for 10 minutes to allow inhibitor binding.[1]

-

Reaction Initiation: Add 10 µL of Arachidonic Acid/Peroxidase/Substrate mix.

-

Mechanism: COX-2 converts arachidonic acid to PGG2.[1] The peroxidase component reduces PGG2 to PGH2, simultaneously oxidizing the colorimetric substrate.[1]

-

Readout: Measure Absorbance at 590 nm after 2 minutes.

-

Calculation:

[1][2]

B. Nav Channel Blockade (Target: Anticonvulsant)

Rationale: As highlighted in recent literature, phenylacetamide derivatives often act as sodium channel blockers, protecting against seizures [1, 4].[1]

Method: Membrane Potential Dye Assay (FMP).[1]

-

Cell Line: HEK293 cells stably expressing Nav1.7 or Nav1.2.

-

Dye Loading: Incubate cells with a voltage-sensitive dye (e.g., DiBAC4(3) or FLIPR Blue) for 30 minutes.[1] The dye enters depolarized cells, increasing fluorescence.[1]

-

Compound Addition: Add test compounds (10 µM) and incubate for 10 minutes.

-

Stimulation: Inject Veratridine (50 µM) , a sodium channel opener.[1]

-

Readout: Measure fluorescence kinetics (Ex 530nm / Em 565nm).

-

Interpretation: Effective blockers will prevent the Veratridine-induced fluorescence spike.[1]

Phase 3: Secondary Screening (Safety Profiling)[1]

Before in vivo testing, compounds must demonstrate a safety margin.[1] The Selectivity Index (SI) is calculated as

Protocol: MTT Cytotoxicity Assay

-

Seeding: Seed HepG2 (liver) or HEK293 (kidney) cells at

cells/well in 96-well plates. Culture for 24 hours. -

Treatment: Treat with compounds (1 – 100 µM) for 48 hours.

-

Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours at 37°C.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Analysis: Read Absorbance at 570 nm .

-

Pass Criteria:

is generally required for lead progression.[1]

Data Summary & Lead Selection

Table 1: Representative Data Structure for Lead Selection

| Compound ID | R-Group (Amide N) | COX-2 IC50 (µM) | Nav Inhibition % (at 10µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Status |

| MPA-001 | H (Parent) | >100 | 15% | >200 | N/A | Fail |

| MPA-004 | 4-F-Phenyl | 12.5 | 85% | 45 | 3.6 | Optimize |

| MPA-009 | Morpholine | 2.1 | 92% | >100 | >47 | Lead |

| Celecoxib | (Control) | 0.05 | N/A | >100 | >2000 | Valid |

Note: Morpholine or piperazine substitutions on the amide nitrogen (as seen in MPA-009) often improve solubility and metabolic stability compared to the parent amide.

In Vivo Validation Context

Candidates passing Phase 3 with an SI > 10 should be advanced to animal models.[1]

-

For Anticonvulsants: The Maximal Electroshock (MES) test is the gold standard.[1] this compound derivatives have shown protection in MES models at doses of 30-100 mg/kg [4].[1]

-

For Analgesics: The Hot Plate or Acetic Acid Writhing tests are used to confirm central and peripheral analgesic effects [2, 5].[1][3]

References

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Source: NIH / PubMed URL:[1][Link][1]

-

Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives. Source: Bentham Science URL:[1][Link][1][2][3][4][5][6][7][8][9][10][11]

-

Acetamide, N-(2-methoxyphenyl)- | CID 7135. Source:[1][7] PubChem URL:[1][Link][1]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Source: MDPI (Molecules) URL:[Link][1]

-

Synthesis and analgesic activity of some acetamide derivatives. Source: PubMed URL:[1][Link]

Sources

- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of Novel Heterocycles from 2-(2-Methoxyphenyl)acetamide

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific ambiguity of the nomenclature by focusing on the phenylacetamide scaffold (CAS 33390-80-6), which is the critical precursor for isoquinoline alkaloids, while distinguishing it from the aniline derivative.

Executive Summary & Scaffold Disambiguation

2-(2-Methoxyphenyl)acetamide is a versatile bifunctional building block containing an electron-rich aromatic ring and a primary amide capable of diverse transformations. In drug development, it serves as a "masked" phenethylamine, offering a direct lineage to 1,2,3,4-tetrahydroisoquinolines (THIQs) , 3-isochromanones , and benzazepines —cores found in analgesics, antipsychotics, and cardiovascular agents.

Crucial Disambiguation:

-